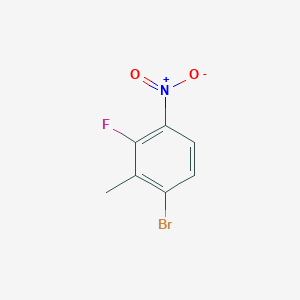

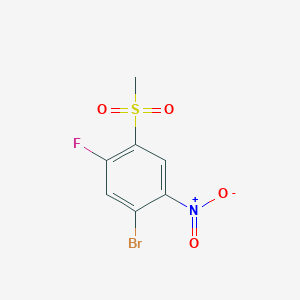

1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO4S . It is used in the synthesis of anti-inflammatory agents .

Synthesis Analysis

The synthesis of 1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene can involve several methods. One such method is the Sonogashira reaction, which involves the reaction of 4-Bromo-1-fluoro-2-nitrobenzene with 2-fluoronitrobenzene . Another method involves the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc microelectrodes in ionic liquid .Molecular Structure Analysis

The molecular structure of 1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene consists of a benzene ring substituted with bromo, fluoro, methanesulfonyl, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by various spectroscopic techniques.Chemical Reactions Analysis

1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene can undergo various chemical reactions. For instance, it can undergo a Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product . It can also undergo a palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin .科学的研究の応用

Synthesis of N‐(3‐[18F]Fluoropropyl)‐2β‐carbomethoxy‐3β‐(4‐iodophenyl)nortropane ([18F]FP‐β‐CIT) In the synthesis of [18F]FP‐β‐CIT, a compound used in PET imaging, 1-bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene plays a critical role. The compound was used in the first reaction of a two-step sequence, leading to the production of 1-bromo-3-[18F]-fluoropropane, which was then used for further reactions (Klok, Klein, Herscheid, & Windhorst, 2006).

Improved Nitration of Benzo-2,1,3-selenadiazoles An improved method for the nitration of benzo-2,1,3-selenadiazoles involves 1-bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene. This method prevents the SN2Ar displacement of fluoride observed with other solvents, leading to high yields in producing nitro derivatives (Wright & McClure, 2004).

Reactivity of 1-bromo-4-nitrobenzene Radical Anion The reactivity of the radical anion of 1-bromo-4-nitrobenzene, a related compound, was studied in ionic liquids. These studies help in understanding the fundamental chemical properties and reactions of similar nitrobenzene derivatives (Ernst, Ward, Norman, Hardacre, & Compton, 2013).

Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene The synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a compound structurally similar to 1-bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene, was achieved with high yield, showcasing the versatility of fluoro-nitrobenzene compounds in chemical synthesis (Sweeney, McArdle, & Aldabbagh, 2018).

Valence Force Fields for Substituted Benzenes Studies on the valence force fields of trisubstituted benzenes, including derivatives like 1-bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene, provide insights into the vibrational properties of these molecules, which is crucial for understanding their reactivity and interactions in various chemical contexts (Reddy & Rao, 1994).

特性

IUPAC Name |

1-bromo-5-fluoro-4-methylsulfonyl-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO4S/c1-15(13,14)7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGECMANMRHXGNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)

![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)